molecular formula C23H45N5O14 B1254718 (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

Cat. No. B1254718
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-MBWMCGAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides

The chemical compound has been researched in the context of synthesizing novel carbocyclic nucleosides. Hřebabecký et al. (2006) explored the synthesis of new conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This process involved several steps and resulted in the creation of various derivatives, showcasing the compound's potential in the development of unique nucleoside structures (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Solubility Studies in Ethanol-Water Solutions

Gong et al. (2012) investigated the solubility of various saccharides, including derivatives similar to the specified compound, in ethanol-water solutions. Their study provided insights into the solubility behavior of these complex molecules, which is crucial for their practical applications in various solvent systems (Gong, Wang, Zhang, & Qu, 2012).

Reductive Oxa Ring Opening

Cossy et al. (1995) focused on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, leading to the synthesis of C-alpha-galactosides of carbapentopyranoses. This process highlights the compound's utility in generating structurally complex and biologically significant molecules (Cossy, Ranaivosata, Bellosta, Ancerewicz, Ferritto, & Vogel, 1995).

Development of Novel Scaffolds for Inhibitors

Nakahara et al. (2008) conducted synthetic studies towards creating a new scaffold, spirobicycloimidazoline, from derivatives of the given compound. This research aimed at developing potential specific inhibitors of glycosidases, demonstrating the compound's significance in medicinal chemistry and drug discovery (Nakahara, Okamoto, Suzuki, & Kanie, 2008).

properties

Product Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

Molecular Formula

C23H45N5O14

Molecular Weight

615.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3R,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23+/m1/s1

InChI Key

UOZODPSAJZTQNH-MBWMCGAVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

synonyms

Aminosidine
beta-D-Glucopyranosyl-Isomer Paromomycin
Catenulin
Estomycin
Gabbromycin
Humatin
Hydroxymycin
Neomycin E
Paramomycin
Paromomycin
Paromomycin I
Paromomycin Phosphate
Paromomycin Sulfate
Paromomycin Sulfate (1:1)
Paromomycin Sulfate (2:5)
Paromomycin, beta D Glucopyranosyl Isomer
Paromomycin, beta-D-Glucopyranosyl-Isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.